molecular formula C7H3ClN2O3 B1404408 5-Chloro-7-nitrobenzo[d]oxazole CAS No. 1356111-15-3

5-Chloro-7-nitrobenzo[d]oxazole

Cat. No. B1404408
M. Wt: 198.56 g/mol
InChI Key: KNEAFDRPEPJZOM-UHFFFAOYSA-N
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Description

5-Chloro-7-nitrobenzo[d]oxazole is a chemical compound with the molecular formula C7H3ClN2O3 . It contains a total of 16 atoms; 3 Hydrogen atoms, 7 Carbon atoms, 2 Nitrogen atoms, 3 Oxygen atoms, and 1 Chlorine atom .


Synthesis Analysis

The synthesis of oxazoles, such as 5-Chloro-7-nitrobenzo[d]oxazole, involves several methods. One method involves the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . Another method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .


Molecular Structure Analysis

The 5-Chloro-7-nitrobenzo[d]oxazole molecule contains a total of 17 bonds. There are 14 non-H bonds, 12 multiple bonds, 1 rotatable bond, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 nitro group (aromatic), and 1 Oxazole .

Scientific Research Applications

1. Fluorescent Tagging and Sensor Development

5-Chloro-7-nitrobenzo[d]oxazole, also known as NBD-Cl, is utilized extensively as a fluorescent tagging reagent in biochemistry. It serves as a crucial component in the design of fluorescent nanoparticles and is employed in analytical chemistry as a derivatization agent. Its application extends to the staining of siliceous structures in diatom algae and siliceous sponges, including fossilized samples. An unexpected reaction of NBD-Cl with tertiary amines, leading to the formation of NBD-tagged amines, has significant implications for amine derivatization in analytical and biochemistry applications (Annenkov et al., 2015).

2. Heterocyclic Synthesis

4-Chloro-2-fluoro-5-nitrobenzoic acid, a structurally related compound, demonstrates its potential as a multireactive building block for heterocyclic synthesis. It facilitates the preparation of substituted nitrogenous heterocycles, which are paramount in drug discovery. This includes benzimidazoles, benzotriazoles, and quinoxalinones, showcasing the versatility of such compounds in synthetic chemistry (Křupková et al., 2013).

3. Electrophilic Character in Protein Labelling

The highly electrophilic nature of 4-chloro-7-nitrobenzofurazan, a compound similar to 5-Chloro-7-nitrobenzo[d]oxazole, impacts its application in protein labelling. Its reactivity towards nucleophiles is considerable, particularly at the C-6 position, which has significant implications for its usage in protein labelling and possibly other biochemical applications (Baines et al., 1977).

4. Diverse Applications in Chemical Synthesis

Related compounds like 7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine, synthesized from 5-chloro-2-nitrobenzoic acid, underscore the diverse applications of these chemicals in synthesis. Such compounds serve as intermediates for a range of pharmaceuticals, exemplifying the broad utility of these chemicals in the pharmaceutical industry (Can, 2012).

properties

IUPAC Name

5-chloro-7-nitro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O3/c8-4-1-5-7(13-3-9-5)6(2-4)10(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEAFDRPEPJZOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=CO2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80740997
Record name 5-Chloro-7-nitro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80740997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-7-nitro-1,3-benzoxazole

CAS RN

1356111-15-3
Record name 5-Chloro-7-nitrobenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356111-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-7-nitro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80740997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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